molecular formula C18H14CuN6NaO8S+ B12720445 Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) CAS No. 83863-34-7

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-)

Cat. No.: B12720445
CAS No.: 83863-34-7
M. Wt: 560.9 g/mol
InChI Key: BZZRGUWIPLQSTP-UHFFFAOYSA-N
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Description

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves a multi-step process. The initial step includes the diazotization of 3-amino-4-nitrophenylamine, followed by coupling with 2,4-dihydroxyphenylazo compounds. The final step involves the complexation with copper ions to form the cuprate complex .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can yield amines and other nitrogen-containing compounds .

Scientific Research Applications

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) exerts its effects involves its ability to form stable complexes with metal ions. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved include interactions with metal ions and participation in oxidation-reduction cycles.

Comparison with Similar Compounds

Similar Compounds

  • Sodium [4-[[dihydroxy[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]benzenesulphonato(3-)]cuprate(1-)
  • 3-[(3-Amino-4-nitrophenyl)azo]-2,4-dihydroxy-5-[(4-nitro-2-sodiosulfophenyl)azo]benzoic acid sodium salt

Uniqueness

What sets Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) apart from similar compounds is its unique combination of azo groups and copper complexation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and intense coloration.

Properties

CAS No.

83863-34-7

Molecular Formula

C18H14CuN6NaO8S+

Molecular Weight

560.9 g/mol

IUPAC Name

sodium;3-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxybenzenesulfonic acid;copper

InChI

InChI=1S/C18H14N6O8S.Cu.Na/c19-10-6-9(4-5-14(10)24(28)29)20-22-12-7-13(16(26)8-15(12)25)23-21-11-2-1-3-17(18(11)27)33(30,31)32;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;;+1

InChI Key

BZZRGUWIPLQSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)O)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)[N+](=O)[O-])N)O)O.[Na+].[Cu]

Origin of Product

United States

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